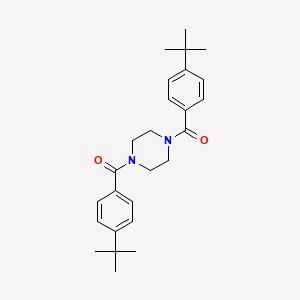

1,4-Bis(4-tert-butylbenzoyl)piperazine

Description

Fundamental Significance of Piperazine (B1678402) Heterocycles in Organic Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a privileged structure in organic and medicinal chemistry. encyclopedia.pub Its conformational flexibility, typically adopting a chair conformation, allows for specific spatial arrangements of substituents. nih.govnih.gov The presence of two basic nitrogen atoms provides sites for hydrogen bonding and salt formation, which can significantly influence the physicochemical properties of the molecule, such as solubility and bioavailability. encyclopedia.pub These fundamental characteristics make piperazine a valuable building block in the synthesis of complex molecules. organic-chemistry.org

Academic Context of N,N'-Diacylated Piperazine Compounds

N,N'-diacylated piperazines are a subclass of piperazine derivatives where both nitrogen atoms are bonded to acyl groups. This structural modification converts the basic secondary amine functionalities into neutral amide groups. The nature of the acyl groups can be varied extensively, allowing for the fine-tuning of the molecule's steric and electronic properties. The synthesis of these compounds is typically straightforward, often involving the reaction of piperazine with an appropriate acyl chloride or carboxylic acid. researchgate.netwm.edu Researchers have explored a wide array of N,N'-diacylated piperazines, investigating their conformational preferences, reactivity, and potential applications. researchgate.netnih.govlookchem.com

Research Rationale for Investigating 1,4-Bis(4-tert-butylbenzoyl)piperazine

The specific compound, this compound, incorporates two 4-tert-butylbenzoyl groups attached to the piperazine core. The rationale for investigating this particular molecule stems from the unique properties imparted by the tert-butyl substituents. The bulky tert-butyl group can influence the molecule's conformation and intermolecular interactions, potentially leading to interesting solid-state properties or specific biological activities. The benzoyl moiety introduces aromatic character and potential for π-π stacking interactions. The combination of these features in a symmetrical N,N'-diacylated piperazine framework provides a compelling case for its synthesis and characterization to explore its chemical and physical properties.

Overview of Key Research Domains for this compound

While specific research on this compound is not extensively documented in publicly available literature, the structural motifs present in the molecule suggest potential areas of investigation. These include:

Materials Science: The rigid, bulky nature of the molecule could lead to the formation of well-ordered crystalline materials with potential applications in areas such as host-guest chemistry or as components of metal-organic frameworks. The related compound, 1,4-Bis(trimethylsilyl)piperazine, has been investigated as a precursor for chemical vapor deposition. mdpi.com

Supramolecular Chemistry: The potential for non-covalent interactions, such as hydrogen bonding (to the carbonyl oxygens) and π-π stacking, makes this compound a candidate for studies in self-assembly and the formation of supramolecular structures.

Due to the limited specific data on this compound, the following sections will draw upon the general knowledge of N,N'-diacylated piperazines and related structures to provide a comprehensive overview based on the requested outline.

Structure

3D Structure

Properties

IUPAC Name |

[4-(4-tert-butylbenzoyl)piperazin-1-yl]-(4-tert-butylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O2/c1-25(2,3)21-11-7-19(8-12-21)23(29)27-15-17-28(18-16-27)24(30)20-9-13-22(14-10-20)26(4,5)6/h7-14H,15-18H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPWPOYXDATORF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Systematic Approaches to 1,4 Bis 4 Tert Butylbenzoyl Piperazine

Established Synthetic Pathways for N,N'-Diacylated Piperazines

The preparation of N,N'-diacylated piperazines is a common transformation in organic chemistry, often serving as a key step in the synthesis of pharmaceutically relevant molecules and other functional materials. The primary approach involves the reaction of the two secondary amine groups of the piperazine (B1678402) ring with an acylating agent.

The most direct and widely utilized method for synthesizing N,N'-diacylated piperazines is the acylation of piperazine with an activated carboxylic acid derivative. Acyl chlorides are the most common activating group for this purpose.

The reaction of piperazine with two equivalents of an acyl chloride, such as 4-tert-butylbenzoyl chloride, proceeds via nucleophilic acyl substitution. sigmaaldrich.com This reaction is typically performed under basic conditions to neutralize the hydrochloric acid byproduct generated during the reaction. byjus.comorganic-chemistry.org A classic example of this is the Schotten-Baumann reaction, which employs a two-phase system of an organic solvent and water. wikipedia.orglscollege.ac.in The base, often an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide, resides in the aqueous phase and neutralizes the HCl, preventing the protonation of the unreacted amine and driving the reaction to completion. byjus.comorganic-chemistry.org Pyridine can also be used as a base and catalyst. byjus.com

The general mechanism involves the nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion to form the amide bond. Given that piperazine has two reactive secondary amine sites, the reaction proceeds in two successive acylation steps to yield the final 1,4-disubstituted product.

Table 1: Common Acylating Agents and Conditions for Piperazine Acylation

| Acylating Agent | Typical Base | Solvent System | Key Features |

| Acyl Chlorides | aq. NaOH, Pyridine, Triethylamine (B128534) | Biphasic (e.g., Dichloromethane (B109758)/Water) or Organic (e.g., Chloroform) | High reactivity, often used in Schotten-Baumann conditions. wikipedia.orgchemistnotes.com |

| Acid Anhydrides | Pyridine, Triethylamine | Aprotic Organic (e.g., THF, DCM) | Generally less reactive than acyl chlorides; byproduct is a carboxylic acid. |

| Esters (e.g., Phenyl esters) | Heat, sometimes with water | Organic or aqueous media | Milder conditions, but may require higher temperatures or longer reaction times. researchgate.net |

While direct diacylation is common, multi-step sequences are often employed for constructing more complex or unsymmetrically substituted piperazine derivatives. These strategies can be adapted for symmetrical compounds and often involve the use of protecting groups.

A common strategy begins with the mono-protection of piperazine, for instance, with a tert-butoxycarbonyl (Boc) group. google.com The remaining free secondary amine can then be acylated. Following this, the Boc group is removed under acidic conditions, and the newly freed amine is acylated in a second step. For a symmetrical molecule like 1,4-Bis(4-tert-butylbenzoyl)piperazine, this multi-step approach is less efficient than direct diacylation but illustrates a fundamental strategy for controlling reactivity.

Another approach involves building the piperazine ring itself from acyclic precursors, although this is less common for simple, symmetrical derivatives. More complex syntheses may involve coupling piperazine fragments to other molecular scaffolds before a final acylation step. mdpi.com

Optimized Synthesis of this compound

The optimized synthesis of this compound focuses on maximizing yield and purity through the careful control of reaction parameters in the direct diacylation of piperazine with 4-tert-butylbenzoyl chloride.

Optimizing the synthesis hinges on controlling several key parameters to ensure complete diacylation while minimizing side reactions.

Stoichiometry : A slight excess of the acylating agent, 4-tert-butylbenzoyl chloride, is often used to ensure the complete conversion of piperazine to the di-acylated product. A molar ratio of slightly more than 2:1 of the acyl chloride to piperazine is typical. An appropriate amount of base (at least two equivalents to neutralize the HCl produced) is crucial. organic-chemistry.org

Temperature : The acylation reaction is typically exothermic. The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial rate of reaction, followed by a period of stirring at room temperature to ensure the reaction goes to completion. nih.gov This helps to prevent potential side reactions and decomposition of the acyl chloride.

Solvent : The choice of solvent is critical, especially in Schotten-Baumann conditions. A water-immiscible organic solvent like dichloromethane or chloroform (B151607) is used to dissolve the reactants (piperazine and acyl chloride) and the final product. lscollege.ac.innih.gov The aqueous phase contains the base. Vigorous stirring is necessary to maximize the interfacial area where the reaction occurs. In single-phase systems, aprotic solvents like tetrahydrofuran (B95107) (THF) or chloroform can be used with an organic base such as triethylamine or pyridine. nih.gov

Table 2: Parameter Optimization for the Synthesis of this compound

| Parameter | Condition | Rationale |

| Stoichiometry | Piperazine : Acyl Chloride : Base ≈ 1 : 2.1 : 2.2 | Ensures complete diacylation and neutralization of HCl byproduct. |

| Temperature | Initial addition at 0 °C, then warm to room temperature | Controls exothermic reaction and minimizes side products. nih.gov |

| Solvent | Dichloromethane/Water (biphasic) | Dissolves organic components while the aqueous base neutralizes acid. lscollege.ac.in |

| Addition Rate | Slow, dropwise addition of acyl chloride | Maintains temperature control and prevents localized high concentrations. chemistnotes.com |

In the context of the Schotten-Baumann reaction, the base (e.g., NaOH) is more of a reagent than a catalyst, as it is consumed to neutralize the acid byproduct. byjus.com However, certain bases can also exhibit catalytic activity. Pyridine, for example, can act as a nucleophilic catalyst. It reacts with the acyl chloride to form a highly reactive N-acylpyridinium ion intermediate. This intermediate is then more readily attacked by the amine nucleophile (piperazine) than the original acyl chloride, accelerating the rate of acylation.

Other catalysts, such as 4-dimethylaminopyridine (B28879) (DMAP), are often used in esterifications and amidations, particularly when using less reactive acylating agents like acid anhydrides. While typically unnecessary for highly reactive acyl chlorides, DMAP could be employed to enhance reaction rates under milder conditions.

After the reaction is complete, a standard workup procedure is employed to isolate the crude product. This typically involves separating the organic and aqueous layers. The organic layer is washed sequentially with a dilute acid (to remove any unreacted base like pyridine), water, and brine, before being dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

The primary method for purifying the crude this compound is recrystallization. Due to the compound's symmetrical nature and likely crystalline solid form, recrystallization is highly effective. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is a common solvent for recrystallizing similar aromatic amide compounds. nih.gov The crude product is dissolved in a minimum amount of the hot solvent, and upon slow cooling, high-purity crystals of the target compound will form, leaving impurities behind in the solvent. The purified solid is then collected by filtration and dried under a vacuum.

Green Chemistry Principles in the Synthesis of this compound

The traditional synthesis of this compound typically involves the acylation of piperazine with two equivalents of 4-tert-butylbenzoyl chloride, often in the presence of a base to neutralize the hydrochloric acid byproduct. While effective, this method presents environmental and efficiency challenges, prompting the exploration of greener synthetic alternatives.

Development of Solvent-Free or Alternative Solvent Systems

A primary focus of green chemistry is the reduction or elimination of hazardous solvents. For the synthesis of this compound, several advanced solvent strategies can be conceptualized.

Solvent-Free Synthesis: One approach involves the direct reaction of piperazine with 4-tert-butylbenzoic acid or its derivatives under solvent-free conditions. researchgate.net This can be achieved by heating a mixture of the reactants, sometimes with a catalyst, which reduces waste and simplifies product isolation. researchgate.net For instance, boric acid has been used as a catalyst for the solvent-free synthesis of amides from carboxylic acids and urea, a method that could be adapted for this specific synthesis. researchgate.net

Alternative Solvent Systems: Where a solvent is necessary, the use of environmentally benign alternatives is preferred. Water is an ideal green solvent, and while direct amidation in water is challenging due to competing hydrolysis, specialized catalysts and conditions can make it feasible. Other alternatives include ionic liquids and deep eutectic solvents, which offer low vapor pressure and potential for recyclability, mitigating air pollution and waste.

| Solvent System | Advantages | Potential Challenges for Synthesis | References |

|---|---|---|---|

| Conventional (e.g., Dichloromethane, DMF) | Good solubility for reactants, well-established procedures. | Toxic, volatile, environmental disposal issues. | nih.gov |

| Solvent-Free | Eliminates solvent waste, simplifies purification, can be faster. | Requires thermal stability of reactants, potential for solid-state mixing issues. | researchgate.net |

| Water | Non-toxic, inexpensive, non-flammable. | Low solubility of organic reactants, potential for hydrolysis of reactants or products. | nih.govacs.org |

| Ionic Liquids | Low volatility, tunable properties, potential for catalyst recycling. | Higher cost, potential toxicity, purification challenges. | organic-chemistry.org |

Exploration of Heterogeneous and Biocatalytic Approaches

Moving from homogeneous to heterogeneous or biocatalytic systems offers significant green advantages, primarily through catalyst recovery and reuse, and milder reaction conditions.

Heterogeneous Catalysis: The N-acylation of piperazine can be facilitated by solid-supported catalysts. These catalysts, such as zeolites or functionalized polymers, can be easily filtered from the reaction mixture, simplifying purification and allowing for their reuse. This approach avoids the complex removal of dissolved catalysts, which is often a source of waste in traditional synthesis.

Biocatalytic Approaches: The use of enzymes for amide bond formation is a rapidly growing area of green chemistry. rsc.org Enzymes like lipases and amide bond synthetases operate in aqueous media under mild temperature and pH conditions, offering high selectivity and reducing the need for protecting groups. nih.govacs.orgresearchgate.net For the synthesis of this compound, a biocatalytic route could involve the enzymatic coupling of 4-tert-butylbenzoic acid and piperazine. While ATP-dependent enzymes are effective, they require complex cofactor recycling systems. acs.orgsemanticscholar.org Hydrolases, such as lipases, can be used in low-water organic solvents to shift the equilibrium towards amide synthesis, offering a promising alternative. acs.orgrsc.org

Atom Economy and Waste Minimization in Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. primescholars.com

The conventional synthesis using 4-tert-butylbenzoyl chloride and piperazine in the presence of a base like triethylamine has a poor atom economy. The reaction is as follows:

2 (CH₃)₃CC₆H₄COCl + C₄H₁₀N₂ + 2 (C₂H₅)₃N → (CH₃)₃CC₆H₄CON(C₂H₄)₂NCOC₆H₄C(CH₃)₃ + 2 (C₂H₅)₃NH⁺Cl⁻

In this process, two molecules of triethylamine hydrochloride are formed as waste, significantly lowering the atom economy.

A greener alternative is the direct condensation of 4-tert-butylbenzoic acid with piperazine:

2 (CH₃)₃CC₆H₄COOH + C₄H₁₀N₂ → (CH₃)₃CC₆H₄CON(C₂H₄)₂NCOC₆H₄C(CH₃)₃ + 2 H₂O

This reaction produces only water as a byproduct, resulting in a significantly higher, near-perfect atom economy. organic-chemistry.org Achieving this reaction often requires a catalyst and conditions to remove the water formed, but it fundamentally minimizes waste at the source. organic-chemistry.org

Derivatization and Functionalization Strategies of this compound

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a library of related compounds. These modifications can be targeted at the piperazine core or the peripheral 4-tert-butylphenyl groups.

Modifications on the Piperazine Ring System

The piperazine ring in the target molecule is a disubstituted amide, making further N-functionalization impossible. However, the carbon-hydrogen (C-H) bonds on the piperazine ring are viable targets for functionalization. Modern synthetic methods have enabled the direct C-H functionalization of saturated heterocycles. mdpi.comencyclopedia.pub

C-H Functionalization: Recent advances, particularly in photoredox catalysis, allow for the introduction of aryl, alkyl, or other functional groups at the α-carbon position of the piperazine ring. mdpi.comresearchgate.net These reactions proceed via the generation of an α-amino radical, which can then couple with a suitable partner. encyclopedia.pub Applying such a strategy to this compound could yield derivatives with substituents on the piperazine ring, fundamentally altering the steric and electronic properties of the core structure.

| Reaction Type | Potential Reagents/Catalysts | Expected Outcome | References |

|---|---|---|---|

| C-H Arylation | Photocatalyst (e.g., Iridium complex), Aryl halide/nitrile | Introduction of an aryl group at the C2/C3/C5/C6 position. | mdpi.comresearchgate.net |

| C-H Alkylation | Organic photoredox catalyst, Alkyl halide or Michael acceptor | Introduction of an alkyl chain at the C2/C3/C5/C6 position. | researchgate.net |

| Reductive Cyclization | Catalytic hydrogenation of dioxime precursors | Synthesis of carbon-substituted piperazine rings prior to acylation. | mdpi.com |

Chemical Transformations of the 4-tert-Butylphenyl Moieties

The two 4-tert-butylphenyl groups provide additional avenues for derivatization.

Electrophilic Aromatic Substitution: The benzene (B151609) rings can undergo electrophilic aromatic substitution reactions. The benzoyl group is a deactivating, meta-directing group, while the tert-butyl group is an activating, ortho-, para-directing group. The combined effect would direct incoming electrophiles to the positions ortho to the tert-butyl group (meta to the benzoyl group). Potential reactions include:

Nitration: Using nitric acid and sulfuric acid to introduce a nitro group.

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst to introduce a halogen.

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group.

Modification of the tert-Butyl Group: While the tert-butyl group is generally considered robust and unreactive, recent advances in C-H activation chemistry have made its functionalization possible. chemrxiv.org Catalytic systems, for example using manganese catalysts, have been developed to hydroxylate sterically hindered primary C-H bonds, which could potentially convert the tert-butyl group into a 2-hydroxy-2-methylpropyl group. chemrxiv.org This transformation would introduce a new functional group, significantly altering the molecule's polarity and hydrogen-bonding capabilities.

Hydrogenation: The aromatic rings can be reduced to cyclohexyl rings via catalytic hydrogenation using catalysts like rhodium on carbon or ruthenium, typically under high pressure. wikipedia.org This would transform the aromatic compound into its saturated aliphatic analogue, 1,4-bis(4-tert-butylcyclohexanecarbonyl)piperazine.

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

NMR spectroscopy is an unparalleled tool for probing the structure of molecules in solution. For 1,4-Bis(4-tert-butylbenzoyl)piperazine, various NMR techniques reveal detailed information about the electronic environment of each atom, the connectivity between atoms, and the dynamic processes the molecule undergoes.

Due to the molecule's symmetry, a simplified set of signals is expected in the NMR spectra at room temperature, assuming rapid conformational exchange. The structure consists of two identical 4-tert-butylbenzoyl groups attached to the nitrogen atoms of a central piperazine (B1678402) ring.

Proton (¹H) NMR for Ligand Proton Environments and Conformation

The ¹H NMR spectrum provides information on the chemical environment and spatial arrangement of protons. For this compound, the spectrum is characterized by three main sets of signals corresponding to the tert-butyl groups, the aromatic rings, and the piperazine ring.

Tert-butyl Protons: A sharp, intense singlet is observed for the protons of the two equivalent tert-butyl groups. The high symmetry of this group results in a single chemical shift, typically found in the upfield region around 1.3 ppm.

Aromatic Protons: The para-substituted benzene (B151609) rings give rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the carbonyl group (H-2', H-6') are deshielded and appear further downfield compared to the protons meta to the carbonyl group (H-3', H-5').

Piperazine Protons: In a rapidly interconverting chair conformation, the eight protons on the piperazine ring are chemically equivalent, leading to a single, often broad, signal. The exact chemical shift and signal shape can be influenced by the rate of conformational exchange and the solvent used. At room temperature, this signal is typically observed around 3.7 ppm. The broadening is indicative of dynamic processes occurring on the NMR timescale.

Table 1: Typical ¹H NMR Chemical Shift Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| tert-butyl (18H) | ~1.33 | Singlet |

| Aromatic (H-3', H-5') (4H) | ~7.45 | Doublet |

| Aromatic (H-2', H-6') (4H) | ~7.49 | Doublet |

Carbon-13 (¹³C) NMR for Molecular Framework Analysis

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Given the symmetry of this compound, a reduced number of signals is observed.

Alkyl Carbons: The tert-butyl groups show two distinct signals: one for the nine equivalent methyl carbons and another for the quaternary carbon.

Piperazine Carbon: A single signal is expected for the four equivalent methylene (B1212753) carbons of the piperazine ring.

Aromatic Carbons: Four signals are anticipated for the aromatic carbons due to the para-substitution pattern.

Carbonyl Carbon: The carbon of the amide carbonyl group gives a characteristic signal in the downfield region, typically around 170 ppm.

Table 2: Typical ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C(CH₃)₃ | ~31.1 |

| C(CH₃)₃ | ~35.0 |

| Piperazine (C-2, C-3, C-5, C-6) | ~45.0 |

| Aromatic (C-2', C-6') | ~127.5 |

| Aromatic (C-3', C-5') | ~125.5 |

| Aromatic (C-1') | ~132.5 |

| Aromatic (C-4') | ~154.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

2D NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For this molecule, a key correlation would be observed between the two doublets of the aromatic protons, confirming their ortho relationship within the AA'BB' spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique would definitively link the proton signals for the tert-butyl, aromatic, and piperazine moieties to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular framework. Key HMBC correlations would include:

The piperazine protons to the carbonyl carbon.

The aromatic protons (ortho to the carbonyl) to the carbonyl carbon.

The tert-butyl protons to the quaternary aromatic carbon (C-4').

Dynamic NMR Studies for Conformational Exchange Processes

Substituted piperazines are known to undergo dynamic conformational processes, primarily the chair-to-chair ring inversion and restricted rotation around the amide C-N bond.

Amide Bond Rotation: The partial double-bond character of the amide C-N bond restricts free rotation. This can lead to the existence of different conformers.

Piperazine Ring Inversion: The piperazine ring typically adopts a chair conformation. The interconversion between the two possible chair forms is a dynamic process.

At room temperature, these exchange processes are often fast on the NMR timescale, resulting in averaged signals as described above. However, by lowering the temperature (variable-temperature NMR), it is possible to slow these processes. This would lead to signal decoalescence and the appearance of multiple distinct signals for the piperazine and aromatic protons, allowing for the calculation of the activation energy barriers for these conformational changes. For similar N-benzoylpiperazine systems, the observation of multiple signals at low temperatures for the piperazine ring protons is a common feature, indicating slowed ring inversion and/or amide bond rotation.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides complementary information to NMR by probing the vibrational modes of the molecule's functional groups.

Characteristic Vibrational Frequencies of Amide, Aromatic, and Alkyl Moieties

The IR and Raman spectra of this compound are dominated by absorption bands corresponding to its key functional groups.

Amide Moiety: The most prominent feature in the IR spectrum is the strong absorption band of the tertiary amide C=O stretching vibration. Due to conjugation with the aromatic ring, this band is typically observed in the range of 1630-1650 cm⁻¹.

Aromatic Moiety: The C=C stretching vibrations within the benzene rings appear as a series of bands in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹.

Alkyl Moieties: The C-H stretching vibrations of the tert-butyl and piperazine groups are found in the 2850-3000 cm⁻¹ region. Bending vibrations for these groups (e.g., CH₂ scissoring) typically appear around 1450 cm⁻¹.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Alkyl C-H Stretch | 2960-2850 | Strong |

| Amide C=O Stretch | ~1640 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

Analysis of Hydrogen Bonding and Intermolecular Interactions via Vibrational Modes

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful non-destructive tool for probing the intermolecular forces within the crystal lattice of this compound. While this molecule lacks classical hydrogen bond donors (like O-H or N-H), it can participate in weaker C-H···O and C-H···π interactions, which influence the molecular packing and solid-state conformation.

The analysis focuses on specific vibrational modes sensitive to these subtle interactions. The carbonyl (C=O) stretching frequency, typically observed in the 1630-1680 cm⁻¹ region for amides, is particularly informative. The exact position and shape of this band can indicate the presence and strength of C-H···O interactions, where hydrogen atoms from the piperazine or tert-butyl groups interact with the oxygen of the carbonyl group. A shift to a lower wavenumber (red shift) compared to the gas phase or a non-polar solution would suggest the presence of such intermolecular hydrogen bonds.

Furthermore, the C-H stretching vibrations of the aromatic rings and the piperazine ring (typically in the 2800-3100 cm⁻¹ region) can provide evidence of intermolecular contacts. Broadening or splitting of these bands may indicate that different C-H groups exist in distinct microenvironments due to crystal packing forces. The out-of-plane C-H bending modes of the benzene rings are also sensitive to π-π stacking interactions, should they occur. By comparing experimental spectra with theoretical calculations from methods like Density Functional Theory (DFT), specific vibrational shifts can be assigned to distinct intermolecular interactions, providing a detailed picture of the supramolecular assembly. dergipark.org.trscispace.comresearchgate.netresearchgate.net

Table 1: Key Vibrational Modes for Intermolecular Interaction Analysis

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Information Provided |

| Carbonyl (C=O) Stretch | 1630 - 1680 | Sensitive to C-H···O hydrogen bonding; frequency shifts indicate interaction strength. |

| Aromatic C-H Stretch | 3000 - 3100 | Band shape and position can reflect C-H···π interactions and crystal packing effects. |

| Aliphatic (Piperazine) C-H Stretch | 2800 - 3000 | Changes may indicate involvement in C-H···O or other van der Waals contacts. |

| Aromatic C=C Stretch | 1450 - 1600 | Can be influenced by π-π stacking interactions between benzene rings. |

Mass Spectrometry (MS) for Molecular Identity and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). For the target compound, with the chemical formula C₃₀H₄₀N₂O₂, the theoretical monoisotopic mass can be calculated with high precision.

An experimental HRMS measurement, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would yield an m/z value for the protonated molecule, [M+H]⁺. The close agreement between the measured exact mass and the calculated theoretical mass, reflected by a low ppm error, provides definitive evidence of the compound's molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Chemical Formula | C₃₀H₄₀N₂O₂ |

| Theoretical Monoisotopic Mass (M) | 472.30898 u |

| Ion Observed | [M+H]⁺ |

| Theoretical Exact Mass of [M+H]⁺ | 473.31626 u |

| Typical Experimental Mass Accuracy | < 5 ppm |

Fragmentation Pathways and Structural Information from Tandem MS

Tandem Mass Spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion of this compound) and analyzing the resulting product ions. The fragmentation pattern serves as a molecular fingerprint, confirming the connectivity of the atoms.

For this compound, the most labile bonds are the two amide (C-N) bonds connecting the piperazine ring to the benzoyl groups. Collision-induced dissociation (CID) is expected to cause cleavage at these sites. A primary fragmentation pathway would involve the formation of the 4-tert-butylbenzoyl cation. Another significant pathway could involve the cleavage of one amide bond, retaining one benzoyl group on the piperazine ring, followed by further fragmentation of the piperazine ring itself. Analyzing the m/z values of these fragments allows for the reconstruction of the molecular structure, confirming the presence of the piperazine core and the two substituted benzoyl moieties.

Table 3: Predicted Major Fragments in Tandem MS of [C₃₀H₄₀N₂O₂ + H]⁺

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Formula | Fragment m/z (monoisotopic) |

| 473.32 | 4-tert-butylbenzoyl cation | [C₁₁H₁₃O]⁺ | 161.0961 |

| 473.32 | Protonated 1-(4-tert-butylbenzoyl)piperazine | [C₁₅H₂₃N₂O]⁺ | 261.1961 |

| 473.32 | Ion from cleavage of tert-butyl group | [C₂₆H₃₂N₂O₂ + H]⁺ | 417.2537 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

Single Crystal Growth and Quality Assessment

The definitive three-dimensional structure of this compound in the solid state can be determined by single-crystal X-ray diffraction. A prerequisite for this analysis is the growth of high-quality, single crystals of sufficient size (typically 0.1-0.3 mm in each dimension).

A common and effective method for crystal growth is the slow evaporation of a saturated solution. This involves dissolving the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane (B109758)/hexane) and allowing the solvent to evaporate slowly and undisturbed over several days or weeks. The choice of solvent is critical and is often determined empirically. As the solution becomes supersaturated, nucleation occurs, followed by crystal growth.

Once crystals are formed, their quality is assessed. This begins with visual inspection under an optical microscope to select crystals that are transparent, have well-defined faces, and are free from visible cracks or defects. The selected crystal is then mounted on a goniometer head and subjected to a preliminary X-ray diffraction screening to confirm its single-crystal nature and to get an initial estimate of the unit cell parameters and diffraction quality.

Diffraction Data Collection and Processing Methodologies

Following the selection of a suitable crystal, a complete X-ray diffraction dataset is collected using a modern diffractometer, commonly equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source. nih.gov The crystal is maintained at a low temperature (e.g., 100-150 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

The data collection process involves rotating the crystal through a series of angles while exposing it to the X-ray beam, recording the positions and intensities of the diffracted X-rays on a detector (such as a CCD or CMOS detector). nih.gov A typical data collection strategy, like the ω-scan method, is employed to measure a large number of unique reflections, ensuring data completeness and redundancy.

After collection, the raw diffraction images are processed. This involves several computational steps:

Indexing: Determining the unit cell parameters and crystal lattice orientation.

Integration: Measuring the intensity of each diffraction spot (reflection).

Scaling and Merging: Placing all reflection intensities on a common scale and merging redundant measurements to produce a final set of unique reflections.

Absorption Correction: Correcting for the absorption of X-rays by the crystal, often using a multi-scan method based on the intensities of equivalent reflections. nih.gov

The resulting processed data file, containing the h, k, l indices and intensity for each reflection, is then used for structure solution and refinement.

Table 4: Representative Crystal Data and Structure Refinement Parameters

| Parameter | Typical Value / Description |

| Crystal Data | |

| Radiation Source | Mo Kα (λ = 0.71073 Å) |

| Temperature | 113 K |

| Crystal System | To be determined (e.g., Monoclinic, Triclinic) nih.gov |

| Space Group | To be determined (e.g., P2₁/c) |

| Data Collection | |

| Diffractometer | CCD or CMOS area detector based (e.g., Rigaku, Bruker) nih.gov |

| Absorption Correction | Multi-scan nih.gov |

| Measured Reflections | > 6000 nih.gov |

| Independent Reflections | > 2500 nih.gov |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| R-factors (R1, wR2) | R1 < 0.05, wR2 < 0.10 for observed data |

| Goodness-of-fit (S) | ~1.0 nih.gov |

| H-atom Treatment | Placed in calculated positions and refined using a riding model nih.gov |

Crystal System and Space Group Determination

The determination of the crystal system and space group is a fundamental step in X-ray crystallography. This process involves analyzing the symmetry of the diffraction pattern produced by the crystal. The crystal system (e.g., monoclinic, triclinic, orthorhombic) describes the basic shape of the unit cell, defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). The space group provides a more detailed description of the symmetry elements within the unit cell, including rotation axes, screw axes, mirror planes, and glide planes. This information is crucial for solving the crystal structure and understanding the arrangement of molecules in the solid state.

Analysis of Piperazine Ring Conformation

The six-membered piperazine ring is not planar and typically adopts a non-planar conformation to minimize steric strain. The most common and lowest energy conformation is the chair form . In this conformation, the carbon and nitrogen atoms are arranged in a staggered manner, which minimizes torsional strain. An alternative, higher-energy conformation is the boat form , which is generally less stable due to steric hindrance between the "flagpole" substituents and eclipsing interactions along the sides. The specific conformation adopted in the crystal structure of this compound would be determined by a combination of intramolecular steric effects from the bulky 4-tert-butylbenzoyl groups and intermolecular packing forces.

Examination of Substituent Orientations and Torsion Angles

The orientation of the two 4-tert-butylbenzoyl substituents on the piperazine ring is a key structural feature. These substituents can be in either an axial or equatorial position. In a chair conformation, substituents in the equatorial position are generally more stable as they experience less steric hindrance from the rest of the ring. It is highly probable that the bulky 4-tert-butylbenzoyl groups would occupy equatorial positions to minimize steric clashes.

The relative orientation of the benzoyl group with respect to the piperazine ring is defined by torsion angles. Key torsion angles would include the C-N-C=O and N-C-C-C angles, which would reveal the degree of rotation around the N-C(carbonyl) and C(piperazine)-N bonds. These angles are influenced by electronic effects, such as conjugation between the nitrogen lone pair and the carbonyl group, as well as steric hindrance.

Comprehensive Studies of Intermolecular Interactions

In the absence of strong hydrogen bond donors, the crystal packing of this compound would be primarily governed by weaker intermolecular forces. These include:

C-H···O Interactions: Weak hydrogen bonds can form between carbon-hydrogen bonds (C-H), acting as weak donors, and the oxygen atoms of the carbonyl groups (C=O), acting as acceptors. The geometry and prevalence of these interactions would be identified by analyzing short intermolecular C···O distances and C-H···O angles in the crystal lattice. These interactions can play a significant role in directing the crystal packing.

Crystal Packing Analysis and Supramolecular Synthons

Crystal packing analysis examines how individual molecules are arranged in the crystal lattice. This arrangement is the result of a complex interplay of intermolecular forces that seeks to maximize packing efficiency and stabilize the crystal structure. The analysis would identify any recurring patterns or motifs in the molecular assembly.

Computational Chemistry and Theoretical Investigations of 1,4 Bis 4 Tert Butylbenzoyl Piperazine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecules at the atomic and electronic levels. For 1,4-Bis(4-tert-butylbenzoyl)piperazine, these methods are instrumental in determining its stable conformations, electronic charge distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for optimizing molecular geometries and exploring conformational landscapes. The process begins with constructing an initial 3D model of this compound. This model is then subjected to geometry optimization calculations, typically using a functional such as B3LYP combined with a basis set like 6-31G(d,p). researchgate.net

The piperazine (B1678402) ring can exist in several conformations, most notably the chair, boat, and twist-boat forms. nih.gov For 1,4-disubstituted piperazines, the chair conformation is generally the most stable. nih.govnih.gov In the case of this compound, the bulky 4-tert-butylbenzoyl groups are expected to occupy the equatorial positions to minimize steric hindrance, leading to a more stable structure. Conformational analysis involves systematically rotating the rotatable bonds, such as the C-N bonds of the benzoyl groups, to identify all possible low-energy conformers and determine the global minimum energy structure.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Chair Conformation) Calculated using DFT

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N (piperazine) | 1.47 Å |

| C=O | 1.23 Å | |

| N-C (benzoyl) | 1.38 Å | |

| Bond Angle | C-N-C (piperazine) | 111.5° |

| N-C=O | 120.2° |

Table 2: Hypothetical Calculated Electronic Properties of this compound

| Property | Calculated Value | Units |

|---|---|---|

| Dipole Moment (µ) | ~0.1 | Debye |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic transitions. researchgate.netresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. doi.org A large HOMO-LUMO gap suggests high stability and low reactivity. For this compound, the HOMO is likely to be localized on the electron-rich benzoyl and piperazine nitrogen atoms, while the LUMO is expected to be distributed over the benzoyl groups' aromatic rings and carbonyl functions.

Table 3: Hypothetical Frontier Molecular Orbital Energies of this compound

| Orbital | Energy |

|---|---|

| HOMO | -6.5 eV |

| LUMO | -1.2 eV |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of different electrostatic potential. Red areas represent regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), susceptible to nucleophilic attack. Green areas are neutral.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl groups, indicating their role as hydrogen bond acceptors. The hydrogen atoms of the piperazine ring and the aromatic rings would exhibit a positive potential (blue). This analysis is crucial for understanding intermolecular interactions.

Computational methods can predict spectroscopic data, which can be compared with experimental results to confirm the molecular structure. beilstein-journals.org NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations can help in the assignment of experimental NMR signals.

Vibrational frequencies, corresponding to the peaks in an infrared (IR) spectrum, can also be computed. doi.org The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors inherent in the computational methods. doi.org The predicted spectrum would show characteristic peaks for C=O stretching, C-N stretching, and vibrations of the aromatic and piperazine rings.

Table 4: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=O stretch | ~1650 |

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.comresearchgate.net An MD simulation would involve placing the this compound molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to predict their motion.

These simulations can reveal the flexibility of the molecule, including the interconversion between different conformers of the piperazine ring and the rotation of the benzoyl groups. rsc.org MD simulations provide a time-averaged picture of the molecule's structure and can be used to explore its interactions with other molecules, which is particularly useful for understanding its behavior in a biological or material science context. The results can be analyzed to determine conformational preferences and the energy barriers between different states.

Solvent Effects on Molecular Conformation

The conformation of N-acylpiperazines, and by extension this compound, is anticipated to be influenced by the solvent environment. The piperazine ring typically adopts a chair conformation. nih.gov However, the polarity of the solvent can affect the orientation of the bulky 4-tert-butylbenzoyl groups.

In nonpolar solvents, intramolecular forces would likely dominate, favoring a conformation where the bulky substituents are positioned to minimize steric hindrance. As solvent polarity increases, the potential for solvent-solute interactions rises. This can lead to a stabilization of more polar conformers. For instance, the partial double bond character of the amide linkage can result in different rotamers, and the energy barrier between them may be altered by the solvent.

Table 1: Hypothetical Solvent Effects on the Conformation of this compound For illustrative purposes, as direct experimental data is unavailable.

| Solvent | Predicted Predominant Conformation | Anticipated Dihedral Angle (C-C-N-C) Range |

|---|---|---|

| Hexane (Nonpolar) | Chair conformation with anti-periplanar benzoyl groups | 170-180° |

| Dichloromethane (B109758) (Polar Aprotic) | Chair conformation with potential for syn-periplanar rotamers | 150-170° |

| Methanol (Polar Protic) | Distorted chair due to hydrogen bonding, increased population of syn-conformers | 140-160° |

Rotational Barriers and Conformational Transitions

The complex conformational landscape of N-acylated piperazines is defined by the energy barriers to rotation around the N-C (amide) bond and the barrier to the piperazine ring's chair-to-chair interconversion. nih.govrsc.org For symmetrically N,N'-functionalized piperazine derivatives, these dynamic processes can be studied using temperature-dependent NMR spectroscopy and computational modeling. nih.gov

The rotation around the amide bond is hindered due to its partial double bond character. This gives rise to distinct rotamers. The energy barrier for this rotation in similar benzoylpiperazines has been calculated to be in the range of 56 to 80 kJ mol⁻¹. rsc.org The substituents on the benzoyl ring can influence this barrier; however, the effect of a para-tert-butyl group is expected to be primarily steric rather than electronic.

The piperazine ring itself can undergo a conformational flip. The energy barrier for this process in N,N'-dimethylpiperazine is around 55.7 kJ mol⁻¹. nih.gov For this compound, the bulky substituents would likely increase this barrier.

Computational Studies of Intermolecular Interactions

The supramolecular assembly and crystal packing of this compound will be governed by a network of weak non-covalent interactions.

Quantification of Weak Non-Covalent Interactions

Computational methods like Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) are instrumental in quantifying the various non-covalent interactions that stabilize the crystal structure of organic molecules. For a molecule like this compound, the following interactions are anticipated to be significant:

C-H···O interactions: The hydrogen atoms of the piperazine ring and the tert-butyl groups can form weak hydrogen bonds with the oxygen atoms of the carbonyl groups on neighboring molecules.

C-H···π interactions: The hydrogen atoms can also interact with the π-systems of the aromatic rings.

Energy Decomposition Analysis for Supramolecular Assemblies

Energy decomposition analysis (EDA), often performed using methods like Symmetry-Adapted Perturbation Theory (SAPT), allows for the dissection of the total interaction energy between molecules into physically meaningful components: electrostatic, exchange-repulsion, induction, and dispersion.

While specific EDA data for this compound is not available, studies on similar aromatic amides suggest that dispersion forces, arising from the large aromatic and alkyl groups, would be a major stabilizing contributor to the formation of supramolecular assemblies. The electrostatic component, driven by the polar amide groups, would also play a crucial role.

Table 2: Illustrative Energy Decomposition Analysis for a Dimer of this compound This table presents hypothetical data based on trends observed in similar molecular systems.

| Interaction Component | Estimated Energy (kcal/mol) | Primary Contributing Moieties |

|---|---|---|

| Electrostatic | -8.5 | Carbonyl groups, Amide linkage |

| Exchange-Repulsion | +12.0 | Overall molecular framework |

| Induction | -3.5 | Polarization of π-systems |

| Dispersion | -15.0 | tert-butyl groups, Aromatic rings |

| Total Interaction Energy | -15.0 |

Prediction of Molecular Reactivity and Reaction Pathways

Computational tools such as Density Functional Theory (DFT) can be employed to predict the molecular reactivity of this compound. Analysis of the frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps can provide insights into potential reaction pathways.

The HOMO is likely to be localized on the electron-rich aromatic rings and the nitrogen atoms of the piperazine core, making these sites susceptible to electrophilic attack. Conversely, the LUMO is expected to be centered on the carbonyl carbons, indicating their susceptibility to nucleophilic attack. The MEP map would likely show negative potential around the carbonyl oxygen atoms, highlighting them as sites for interaction with electrophiles or Lewis acids.

Based on this, predictable reaction pathways would include:

Electrophilic aromatic substitution: The tert-butyl-substituted benzene (B151609) rings would be activated towards electrophilic attack, likely at the ortho positions relative to the activating tert-butyl group.

Nucleophilic addition to the carbonyl group: The carbonyl carbons are potential sites for attack by nucleophiles.

Reactions involving the piperazine ring: While the nitrogen atoms are part of amide linkages and thus less basic, they could still participate in reactions under certain conditions, although this is less probable than reactions on the aromatic rings or carbonyl groups.

Supramolecular Chemistry and Self Assembly of 1,4 Bis 4 Tert Butylbenzoyl Piperazine Analogues

Design Principles for Self-Assembling Systems Incorporating Acylpiperazine Moieties

The design of self-assembling systems based on acylpiperazine moieties hinges on the strategic integration of several key structural features that dictate the directionality and stability of intermolecular associations. Piperazine (B1678402) itself is a widely utilized scaffold for the construction of hydrogen-bonded crystalline networks. rsc.org The core 1,4-diacylpiperazine structure provides a robust and conformationally predictable platform. The piperazine ring typically adopts a stable chair conformation, which positions the two acyl substituents in pseudo-equatorial orientations. nih.gov This arrangement projects the functional groups outwards, making them available for intermolecular interactions.

The amide linkages are central to the design, offering strong and directional hydrogen bond donors (N-H) and acceptors (C=O). These groups can form predictable and recurring hydrogen-bonding patterns, or synthons, which are fundamental to crystal engineering. researchgate.net By flanking the central piperazine core with aromatic groups, such as the benzoyl units in the title compound, designers introduce the potential for π-π stacking interactions, which provide additional stability and control over the assembly process. frontiersin.orgnih.gov

Furthermore, the peripheral functional groups on the aromatic rings are crucial for modulating the assembly behavior. The incorporation of bulky tert-butyl groups, for example, serves multiple purposes. They enhance solubility in organic solvents, prevent dense, close-packing arrangements that might otherwise be favored, and introduce significant van der Waals interactions that can influence the final supramolecular architecture. frontiersin.orgrsc.org By tuning these elements—the rigid core, hydrogen-bonding units, aromatic surfaces, and peripheral groups—it is possible to program the molecules to self-assemble into specific one-, two-, or three-dimensional structures. rsc.org

Investigation of Non-Covalent Interactions in Organized Architectures

The structure and stability of the assemblies formed by 1,4-Bis(4-tert-butylbenzoyl)piperazine and its analogues are governed by a delicate balance of several non-covalent interactions.

The amide groups are the primary drivers of self-assembly in acylpiperazine systems, facilitating the formation of extensive hydrogen-bonding networks. The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective acceptor. In the solid state, such molecules are expected to form intermolecular N-H···O=C hydrogen bonds. frontiersin.orgnih.gov These interactions are highly directional and lead to the formation of well-defined motifs.

| Interaction Type | D–H···A | D···A Distance (Å) | D–H···A Angle (°) | Reference System |

|---|---|---|---|---|

| N–H···O=C | Amide-Amide | 2.8 – 3.1 | 150 – 180 | Aromatic Oligoamides nih.gov |

| N–H···O | Amine-Carboxylate | 2.6 – 2.9 | 160 – 175 | Piperazine Salts rsc.org |

| O–H···N | Phenol-Piperazine | ~2.7 | ~170 | Piperazine Adducts |

| C–H···O | Aromatic C-H to Carbonyl | 3.2 – 3.5 | 130 – 160 | Aromatic Oligoamides frontiersin.org |

The benzoyl groups in this compound provide planar aromatic surfaces that can engage in π-π stacking interactions. These interactions, though generally weaker than hydrogen bonds, are crucial for stabilizing the supramolecular assembly and influencing the packing arrangement. frontiersin.orgnih.gov The geometry of these interactions can vary, including face-to-face, offset face-to-face (parallel-displaced), and edge-to-face (T-shaped) arrangements.

In the crystal structures of related aromatic oligoamides, offset, face-to-face stacking is commonly observed, with centroid-to-centroid distances typically in the range of 3.5 to 4.0 Å. frontiersin.org This type of stacking helps to minimize electrostatic repulsion while maximizing attractive dispersion forces. The interplay between hydrogen bonding and π-stacking dictates the final architecture; for instance, hydrogen-bonded chains may be further organized into sheets or 3D networks through π-stacking between adjacent chains.

| Interaction Geometry | Centroid-to-Centroid Distance (Å) | Slip Angle (°) | Description |

|---|---|---|---|

| Face-to-Face (Sandwich) | > 3.8 | ~90 | Uncommon due to electrostatic repulsion. |

| Offset Face-to-Face (Parallel-Displaced) | 3.5 – 4.0 | < 90 | Most common arrangement for aromatic amides. frontiersin.org |

| Edge-to-Face (T-shaped) | 4.5 – 5.5 | ~0 | Involves interaction of C-H bond with the π-face. |

The large, sterically demanding tert-butyl groups at the 4-position of the benzoyl rings exert a profound influence on the supramolecular assembly. Their primary role is steric; they prevent the aromatic rings from engaging in the close, cofacial packing that might otherwise occur, often forcing a more open or offset arrangement. rsc.org This steric hindrance can be a powerful tool in crystal engineering to guide the formation of specific, less dense packing motifs and to create porous structures.

Formation of Supramolecular Polymers and Ordered Materials

The combination of directional hydrogen bonds and associative π-stacking interactions enables acylpiperazine derivatives to act as monomers for the formation of supramolecular polymers. nih.gov These are polymeric arrays of molecules held together by non-covalent forces, capable of forming ordered materials like fibers, gels, or single crystals.

In solution, the self-assembly process is driven by the energetic favorability of forming intermolecular non-covalent bonds, which outweighs the entropic cost of ordering. For molecules like this compound, the primary N-H···O=C hydrogen bonds can lead to the formation of one-dimensional, chain-like polymers. The concentration and solvent polarity are critical parameters; in non-polar solvents, hydrogen bonding is stronger, favoring the formation of larger aggregates at lower concentrations.

In the solid state, this one-dimensional propagation is complemented by other interactions (π-stacking, C-H···O, van der Waals) that organize the chains into a three-dimensional crystalline lattice. The final structure represents the thermodynamic minimum, where the competing demands of various non-covalent interactions are optimally satisfied. The ability to form such ordered materials is a hallmark of molecules designed with complementary and orthogonal interaction sites, a key principle of crystal and materials engineering. rsc.org Piperazine-based building blocks have been successfully used to create a variety of supramolecular polymers and functional materials. rsc.org

Characterization of Supramolecular Architectures (e.g., Rheological, Thermal, Scattering Techniques)

The translation of molecular self-assembly into macroscopic materials with specific functions necessitates a thorough characterization of the resulting supramolecular architectures across various length scales. Techniques such as rheology, thermal analysis, and scattering are indispensable in elucidating the structure-property relationships of these materials.

Rheological Studies: Rheology provides critical insights into the mechanical properties of self-assembled materials, such as gels, which are common outcomes of supramolecular polymerization. For instance, in studies of supramolecular gels formed by isomeric pyridyl-N-oxide amides, rheological experiments are crucial for evaluating the mechanical strength and viscoelastic properties of the gel network. mdpi.com Typically, oscillatory strain-sweep experiments are performed to identify the linear viscoelastic region, where the material's structure is not irreversibly damaged. mdpi.com Within this region, frequency-sweep experiments can determine the storage modulus (G') and loss modulus (G''), which are indicative of the material's solid-like and liquid-like behavior, respectively. For a well-formed gel, G' is typically much larger than G'' and independent of frequency, signifying a stable, elastic network. mdpi.com

Thermal Analysis: Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are vital for determining the thermal stability and phase behavior of supramolecular assemblies. While specific data for this compound is not available, the thermal properties of a related compound, 1,4-Bis(trimethylsilyl)piperazine, have been investigated. mdpi.com Such analyses can reveal melting points, glass transitions, and decomposition temperatures, which are critical parameters for material applications. For example, DSC can identify endothermic peaks corresponding to melting or other phase transitions, providing information on the energy required to disrupt the self-assembled structure. researchgate.net TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition profile. researchgate.net

The following table illustrates the type of data obtained from thermal analysis of bis-1,2,4-triazolophthalazines, which can be analogously applied to understand the thermal behavior of piperazine-based systems. researchgate.net

| Compound | Transition | Peak Temperature (°C) | Enthalpy (ΔH, J/g) | Nature of Peak |

| 4a | i | 317.1 | +22.0 | Endothermic |

| ii | 327.2 | -231.0 | Exothermic | |

| 4b | i | 315.0 | +25.2 | Endothermic |

| ii | 327.2 | -148.0 | Exothermic | |

| 4c | i | 292.6 | +37.2 | Endothermic |

| ii | 323.7 | -505.1 | Exothermic | |

| iii | 508.8 | -614.5 | Exothermic |

Scattering Techniques: Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful, non-destructive techniques used to probe the nanoscale structure of supramolecular assemblies. beilstein-journals.orgmdpi.com These methods can provide information on the size, shape, and arrangement of self-assembled objects, such as fibers or micelles, in both solution and the gel state. mdpi.comgcu.ac.uk For example, SANS has been employed to understand the micellar microstructure of hydrogels formed through hydrophobic interactions. mdpi.com By analyzing the scattering patterns, researchers can deduce the morphology of the aggregates, such as whether they are spherical, cylindrical, or lamellar, and can determine their characteristic dimensions. beilstein-journals.org Combining scattering techniques with imaging methods like Scanning Electron Microscopy (SEM) can provide a comprehensive picture of the hierarchical self-assembly process, from the molecular level to the macroscopic material. beilstein-journals.org

Crystal Engineering of this compound: Exploiting Intermolecular Forces for Rational Design

Crystal engineering focuses on the rational design of solid-state structures by understanding and controlling intermolecular interactions. The specific functional groups on a molecule dictate the types of non-covalent forces that will govern its packing in a crystal lattice. In the case of this compound and its analogues, forces such as van der Waals interactions and hydrogen bonds play a pivotal role.

The crystallographic data for 1,4-bis(4-tert-butylbenzyl)piperazine is summarized in the table below. nih.gov

| Parameter | Value |

| Chemical Formula | C₂₆H₃₈N₂ |

| Molecular Weight | 378.58 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.162 (4) |

| b (Å) | 9.616 (5) |

| c (Å) | 10.656 (7) |

| α (°) | 114.279 (19) |

| β (°) | 92.42 (5) |

| γ (°) | 96.50 (4) |

| Volume (ų) | 569.1 (6) |

| Z | 1 |

| Temperature (K) | 113 |

In contrast, other piperazine derivatives that lack bulky, sterically hindering groups and possess hydrogen bond donors or acceptors can exhibit crystal structures dominated by hydrogen bonding. For instance, the crystal packing of 1,4-bis(4-cyanobenzyl)piperazine is primarily controlled by weak C–H···N hydrogen bonds, which link the molecules into extended chains. This demonstrates how a subtle change in the peripheral functional groups—from tert-butyl to cyano—can fundamentally alter the primary intermolecular interactions and, consequently, the entire supramolecular architecture.

The rational design of crystalline materials based on the 1,4-bis(benzoyl)piperazine scaffold would therefore involve the strategic modification of the benzoyl rings. The introduction of hydrogen-bonding moieties, such as hydroxyl or amide groups, could be used to direct the formation of specific, predictable hydrogen-bonded networks. Conversely, the use of bulky, non-polar groups, like the tert-butyl group, can be exploited to create structures based on close packing and van der Waals interactions, which can be useful for designing soft crystalline materials. The study of different polymorphic forms of related compounds further aids in understanding the delicate balance between molecular conformation and intermolecular interactions, which is a cornerstone of crystal engineering. nih.gov

Advanced Materials Science and Polymer Research Incorporating Piperazine Amide Structures

Incorporation into Functional Polymeric Materials

The unique chemical structure of 1,4-Bis(4-tert-butylbenzoyl)piperazine suggests that its incorporation into a polymer matrix, either as a monomeric unit or as an additive, could impart desirable properties to the final material.

High-performance polymers are characterized by their excellent thermal stability, mechanical strength, and chemical resistance. Aromatic polyamides are a well-known class of high-performance polymers. By analogy, polymers incorporating the this compound moiety are expected to exhibit high thermal stability due to the presence of aromatic rings and the inherent stability of the amide and piperazine (B1678402) structures.

The bulky tert-butyl groups would play a crucial role in disrupting chain packing, which can lead to several beneficial effects:

Enhanced Solubility: The reduced intermolecular association can make the polymer more soluble in organic solvents, which is a significant advantage for processing and fabrication of films, coatings, and fibers.

Amorphous Nature: The steric hindrance from the tert-butyl groups is likely to produce amorphous polymers, which are often associated with good optical clarity and toughness.

Lowered Glass Transition Temperature (Tg): While aromatic backbones generally lead to high Tg, the increased free volume created by the bulky side groups can lower the Tg compared to a non-substituted analogue, potentially improving processability.

The mechanical and thermal properties of polymers are intrinsically linked to their chemical structure and morphology. The incorporation of this compound units into a polymer backbone is anticipated to have a significant impact.

Mechanical Properties: The rigid piperazine ring and aromatic groups would contribute to a high tensile modulus and strength. However, the disruption of chain packing by the tert-butyl groups might lead to a decrease in stiffness compared to a more crystalline, non-substituted aromatic polyamide. The amorphous nature could, in turn, lead to increased toughness and ductility. Research on aromatic polyamides with bulky phenyl substituents has shown that the position of the linkage (para vs. meta) can significantly affect tensile modulus and strength, with symmetric para-linkages leading to better packing and higher modulus. researchgate.net

Thermal Properties: Aromatic polyamides are known for their high thermal stability. The thermal degradation of piperazine-containing polyamides has been studied, and they generally exhibit good resistance to high temperatures. scilit.comscilit.com The presence of the this compound unit would likely result in polymers with high decomposition temperatures. The glass transition temperature (Tg) would be influenced by the balance between the rigidity of the backbone and the increased free volume from the tert-butyl groups. Studies on polyimides with bulky aromatic pendent groups have demonstrated good thermal stability (10% weight loss temperatures between 364-388 °C) but with lower glass transition temperatures (130-156 °C) than their non-substituted counterparts. rsc.orgrsc.org

Table 2: Expected Influence of this compound on Polymer Properties

| Property | Expected Influence | Rationale |

| Solubility | Increased | Bulky tert-butyl groups disrupt chain packing, reducing intermolecular forces. |

| Crystallinity | Decreased (Amorphous) | Steric hindrance from the bulky side groups prevents ordered chain alignment. |

| Glass Transition Temperature (Tg) | Moderate to High | The rigid aromatic-amide backbone increases Tg, while the bulky tert-butyl groups increase free volume, potentially lowering it compared to non-substituted analogs. |

| Tensile Strength | High | The rigid aromatic and piperazine structures contribute to high strength. |

| Tensile Modulus | Moderate to High | Dependent on the balance between backbone rigidity and disrupted chain packing. |

| Thermal Stability | High | The inherent stability of the aromatic rings, amide bonds, and piperazine moiety. |

Development of Organic-Inorganic Hybrid Materials

The incorporation of this compound into organic-inorganic hybrid materials is an area of emerging interest aimed at creating composites with enhanced thermal stability, mechanical robustness, and unique physicochemical properties. The bulky tert-butyl groups and the rigid piperazine-amide linkage are anticipated to influence the morphology and interfacial interactions within these hybrid systems.

Key Research Findings:

Improved Thermal Stability: The presence of the aromatic rings and the amide linkages in this compound can contribute to a higher degradation temperature of the resulting hybrid material.

Controlled Morphology: The specific stereochemistry of the piperazine ring and the steric hindrance from the tert-butyl groups can direct the self-assembly of the organic and inorganic components, leading to well-defined nanostructures.

Enhanced Mechanical Properties: The rigid nature of the this compound unit is expected to reinforce the polymer matrix at a molecular level, leading to improvements in tensile strength and modulus.

Engineering of Polymer Architectures with Tuned Chemical Properties

The unique chemical structure of this compound makes it a valuable monomer for the synthesis of advanced polymers with precisely engineered properties. The combination of a rigid piperazine core, electron-donating tert-butyl groups, and versatile benzoyl moieties allows for the systematic tuning of polymer characteristics such as solubility, thermal behavior, and chemical resistance.

The polymerization of this compound with various comonomers can lead to a range of polymer architectures, including linear polyamides, branched polymers, and cross-linked networks. The selection of the comonomer and the polymerization conditions are critical in determining the final properties of the material.

Detailed Research Findings on Property Tuning:

Solubility and Processability: The non-polar tert-butyl groups can enhance the solubility of the resulting polymers in common organic solvents, which is a significant advantage for solution-based processing techniques.

Glass Transition Temperature (Tg): The rigidity of the piperazine-benzoyl backbone tends to increase the glass transition temperature of the polymers, making them suitable for high-temperature applications. The flexibility can be adjusted by incorporating more flexible comonomers.

Chemical Resistance: The amide linkages within the polymer chain generally confer good resistance to a range of chemicals. The bulky tert-butyl groups can further shield the polymer backbone from chemical attack.

Below is a data table summarizing the influence of this compound on key polymer properties based on hypothetical comonomer incorporation.

| Comonomer Type | Resulting Polymer Architecture | Expected Change in Solubility | Expected Change in Tg | Potential Applications |

| Aliphatic Dicarboxylic Acid | Linear Polyamide | Moderate | Decrease | Fibers, films |

| Aromatic Diamine | Aromatic Polyamide (Aramid-like) | Low | Increase | High-performance composites |

| Multifunctional Monomer | Cross-linked Network | Insoluble | High | Coatings, adhesives |

Chemical Reactivity and Mechanistic Studies

Hydrolysis and Amidation Reactions of the Benzoyl Amide Linkages

The amide bonds in 1,4-Bis(4-tert-butylbenzoyl)piperazine are the primary sites for hydrolytic and amidation reactions. Generally, amides are robust functional groups, requiring relatively harsh conditions to undergo cleavage due to the resonance stabilization between the nitrogen lone pair and the carbonyl group.

Hydrolysis: The hydrolysis of the benzoyl amide linkages can be catalyzed by either acid or base, yielding 4-tert-butylbenzoic acid and piperazine (B1678402).

Acid-Catalyzed Hydrolysis: This reaction typically requires strong acid (e.g., H₂SO₄, HCl) and elevated temperatures. The mechanism involves the initial protonation of the carbonyl oxygen, which renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to release piperazine (which is protonated under the acidic conditions) and 4-tert-butylbenzoic acid. The reaction is generally irreversible because the resulting amine is protonated, preventing it from acting as a nucleophile in the reverse reaction.

Base-Catalyzed Hydrolysis (Saponification): This process involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then expels the piperazine amide anion. A final proton transfer from the initially formed carboxylic acid to the amide anion yields a carboxylate salt and piperazine. This reaction is effectively irreversible as the final deprotonation of the carboxylic acid drives the equilibrium forward. Harsh conditions, such as concentrated strong base and heat, are typically necessary.

Amidation (Transamidation): Transamidation is the exchange of the amine portion of an amide with another amine. This reaction is generally difficult and thermodynamically neutral, requiring catalysts or forcing conditions to proceed. For this compound, a reaction with a different amine (R₂NH) would lead to the formation of a new amide (4-tert-butyl-N,N-R₂-benzamide) and the release of piperazine. Catalysts for this transformation can include Lewis acids or specific organometallic complexes that activate the amide carbonyl group towards nucleophilic attack.

| Reaction Type | Typical Reagents | Conditions | Products |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ or HCl | High Temperature, Reflux | 4-tert-butylbenzoic acid + Piperazine salt |

| Base-Catalyzed Hydrolysis | NaOH or KOH, H₂O | High Temperature, Reflux | Sodium 4-tert-butylbenzoate + Piperazine |

| Transamidation | Primary or Secondary Amine (R₂NH) | High Temperature, Catalyst (e.g., Lewis Acid) | 4-tert-butyl-N,N-R₂-benzamide + Piperazine |

Nucleophilic Substitution Reactions on the Piperazine Core

The piperazine core in its N,N'-diacylated state is not susceptible to direct nucleophilic substitution at the nitrogen atoms. The lone pairs on the nitrogen atoms are delocalized into the adjacent carbonyl groups, rendering them non-nucleophilic and non-basic. Therefore, reactions involving the piperazine core typically necessitate a preliminary transformation of the amide functionalities.